molecular formula C3H6<br>CH2CHCH3<br>CH3CHCH2<br>C3H6 B089431 Propylene CAS No. 115-07-1

Propylene

Cat. No.: B089431
CAS No.: 115-07-1
M. Wt: 42.08 g/mol
InChI Key: QQONPFPTGQHPMA-UHFFFAOYSA-N
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Description

It is an unsaturated hydrocarbon with the molecular formula C3H6 and belongs to the alkene group, characterized by a carbon-carbon double bond . Propylene is a crucial building block in the petrochemical industry, playing a pivotal role in the production of various chemicals and materials, including polythis compound, acrylonitrile, and this compound oxide .

Synthetic Routes and Reaction Conditions:

    Steam Cracking: this compound is primarily produced through the steam cracking of hydrocarbons such as ethane, propane, and naphtha.

    Catalytic Cracking: Another common method is the catalytic cracking of heavy petroleum fractions.

    Propane Dehydrogenation: This method involves the dehydrogenation of propane to produce this compound.

Industrial Production Methods:

    Fluid Catalytic Cracking (FCC): This process is widely used in refineries to convert heavy hydrocarbons into lighter products, including this compound.

    Methanol-to-Olefins (MTO): This emerging technology converts methanol, derived from natural gas or coal, into olefins, including this compound.

Types of Reactions:

    Addition Reactions: Due to the presence of a carbon-carbon double bond, this compound readily undergoes addition reactions.

    Oxidation: this compound can be oxidized to produce various products, such as acrolein and acrylic acid.

    Polymerization: this compound can be polymerized to form polythis compound, a versatile plastic used in numerous applications.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Propylene, also known as propene, is a versatile compound primarily used in the production of polythis compound, a polymer used in a wide variety of applications . The primary targets of this compound are the catalysts used in these production processes, such as Ziegler-Natta catalysts and metallocene catalysts . These catalysts facilitate the polymerization of this compound, allowing it to form long chains that make up polythis compound .

Mode of Action

This compound interacts with its targets through a process known as polymerization . In this process, individual this compound molecules, or monomers, react with the catalyst to form a polymer chain . This interaction results in the formation of polythis compound, a material with numerous applications in industries ranging from packaging to automotive manufacturing .

Biochemical Pathways

This compound can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . These pathways involve different microorganisms, including Propionibacterium and some anaerobic bacteria . The production of this compound affects these pathways and their downstream effects, influencing the production of other compounds.

Result of Action

The primary result of this compound’s action is the formation of polythis compound . On a molecular level, this involves the formation of long polymer chains from this compound monomers . On a cellular level, the effects of this compound would largely depend on the specific context and application. For instance, in industrial settings, the formation of polythis compound can have significant impacts on the production process and the properties of the final product .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the production of this compound via steam cracking is influenced by factors such as temperature and pressure . Additionally, the environmental impact of this compound production can vary depending on the specific production pathway used . It’s also worth noting that this compound’s stability and reactivity can be influenced by environmental conditions, which can in turn affect its interactions with its targets and its overall efficacy .

Comparison with Similar Compounds

  • Ethylene (C2H4)
  • Butylene (C4H8)
  • Isobutylene (C4H8)

Propylene’s unique properties and wide range of applications make it an essential compound in both scientific research and industrial processes.

Properties

IUPAC Name

prop-1-ene
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InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3
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InChI Key

QQONPFPTGQHPMA-UHFFFAOYSA-N
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Canonical SMILES

CC=C
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Molecular Formula

C3H6, Array, CH3CHCH2
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Related CAS

25085-53-4, 26063-22-9, 779327-97-8, 16813-72-2, 15220-87-8, 6842-15-5, 9003-07-0
Record name Isotactic polypropylene
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DSSTOX Substance ID

DTXSID5021205
Record name 1-Propene
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Molecular Weight

42.08 g/mol
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Physical Description

Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion., A colorless gas with the odor of olefins (alkenes); [ACGIH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint petroleum like odor.
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Boiling Point

-53.9 °F at 760 mmHg (NTP, 1992), -47.68 °C, -48 °C, -53.9 °F
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Flash Point

-162 °F (NTP, 1992), -108 °C, -162 °F (-108 °C), Flammable gas, -162 °F
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Solubility

44.6 mL/100 mL (NTP, 1992), In water, 200 mg/L at 25 °C, In water, 44.6 mL gas/100 mL at 20 °C, Very soluble in water, Very soluble in ethanol, acetic acid, For more Solubility (Complete) data for Propylene (7 total), please visit the HSDB record page., Solubility in water: poor
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Density

0.609 at -52.6 °F (USCG, 1999) - Less dense than water; will float, 0.5139 at 20 °C/4 °C (liquid), Density: 1.49 (Air = 1.0) (triple point), Density: 0.505 g/cu cm at 25 °C (pressure >1 atm ), Relative density (water = 1): 0.5, 0.609 at -52.6 °F
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Vapor Density

1.46 at 32 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.46 (Air = 1.0) at 0 °C, Relative vapor density (air = 1): 1.5, 4.46
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Vapor Pressure

1 mmHg at -205.4 °F ; 760 mmHg at -53.9 °F (NTP, 1992), VP: 10 atm at 19.8 °C, 8.69X10+3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 1158, 1 mmHg at -205.4 °F
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Mechanism of Action

In an in vitro study of the mechanism of action of ethylene as a plant growth inhibitor, the effects of ethylene and some of its analogs, including propylene, on the oxidation of indole-3-acetic acid were examined. Ethylene and its analogs inhibited the oxidation of indole-3-acetic acid by peroxidase under conditions where the iron complex (compound III, an oxy-ferrous complex of peroxidase) shuttle was activated. Inhibition occurred only in the presence of the superoxide anion radical 02(-). Spectral and kinetic data indicated that ethylene and its analogs enhanced the rate of reaction of 02(-) with peroxidase; ie, the iron complex (compound III) shuttle, resulting in the formation of compound III. Propylene was a less effective inhibitor than ethylene.
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Impurities

Contaminants are propane, ethane, carbon dioxide., Polymerization grade propylene typically contains the following impurities (ppm max): saturates (200), butylene (20), ethylene (20), methylacetylene (10), oxygen (10), butadiene (5), propadiene (5), carbon monoxide (5), carbon dioxide (5), water (5), hydrogen (5), and methanol (5).
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Color/Form

Colorless gas

CAS No.

115-07-1, 13987-01-4, 6842-15-5, 25085-53-4, 90530-12-4
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Melting Point

-301.4 °F (NTP, 1992), -185.30 °C, -185 °C, -301.4 °F
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Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
[Compound]
Name
Peroxide
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polypropylene
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25 g
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600 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
Quantity
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Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
Quantity
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Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
Quantity
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylene
Reactant of Route 2
Propylene
Reactant of Route 3
Propylene
Reactant of Route 4
Propylene
Reactant of Route 5
Propylene
Reactant of Route 6
Propylene
Customer
Q & A

Q1: What is the significance of propane dehydrogenation in propylene production?

A1: Propane dehydrogenation is a vital process for producing this compound, a critical chemical intermediate in various industries. [] Traditionally, this compound was obtained as a byproduct of other processes, but the increasing demand necessitates dedicated production methods. []

Q2: What are the challenges associated with traditional propane dehydrogenation?

A2: Traditional propane dehydrogenation requires high temperatures (above 600°C) due to its endothermic nature, leading to rapid catalyst deactivation and coke formation. [] Additionally, the use of hydrogen in these processes contributes to higher costs. []

Q3: How do modified porous membrane reactors (MPMRs) address these challenges?

A3: MPMRs offer the potential for simultaneous production of both chemical and polymer-grade this compound. [] By incorporating steam in the feed and sweep sides, these reactors mitigate the high cost associated with heat requirements and minimize catalyst deactivation and coke formation. []

Q4: How does the presence of oxygen and steam impact catalyst performance?

A4: Unlike conventional methods, introducing oxygen and steam in the feed stream during propane dehydrogenation can reduce catalyst deactivation rates and inhibit coke formation, leading to prolonged catalyst activity. []

Q5: What is the role of catalysts in this compound production through propane dehydrogenation?

A5: Catalysts are essential for facilitating the dehydrogenation reaction, but their efficiency is often hampered by high temperatures and coke formation. [] Research focuses on identifying catalyst compositions and reaction conditions that maximize this compound yield and prolong catalyst lifespan. []

Q6: What are the characteristics of semicrystalline polyolefin-based block copolymers, and what makes them suitable for use as thermoplastic elastomers?

A6: These copolymers, synthesized using living, stereoselective insertion polymerization catalysts, consist of semicrystalline end-blocks and mid-segments with low glass-transition temperatures. [] This structure imparts desirable elastomeric properties such as low Young's moduli, high strain at break, and excellent elastic recovery. []

Q7: How does the molecular design of these block copolymers impact their mechanical properties?

A7: By controlling the volume fraction, composition, and overall size of the blocks during synthesis, researchers can fine-tune the mechanical properties of these copolymers, making them suitable for various applications. []

Q8: What are the advantages of using isotactic polythis compound in these copolymers?

A8: Unlike commercial styrenic thermoplastic elastomers, isotactic polythis compound-based copolymers do not require microphase separation to achieve good mechanical performance, simplifying the material design and processing. []

Q9: What is the role of ethylene-propylene copolymers in modifying the properties of polythis compound?

A9: Ethylene-propylene copolymers can be incorporated into polythis compound to enhance its impact resistance and flexibility, creating materials suitable for applications requiring a balance of stiffness and toughness. [, ]

Q10: How does the addition of fillers like calcium carbonate impact the properties of this compound-ethylene copolymers?

A10: While high loadings of fillers like calcium carbonate can impact the rheological behavior of this compound-ethylene copolymers, they generally achieve a homogeneous dispersion within the matrix and do not significantly affect the extensional viscosity of the composite material. []

Q11: What are the applications of this compound glycol in various industries?

A11: this compound glycol finds use in manufacturing polyester resins, aircraft deicing fluids, home and personal care products, and as a penetration enhancer in topical pharmaceutical formulations. [, ]

Q12: How does this compound glycol enhance drug permeation through the skin in topical formulations?

A13: this compound glycol acts as a penetration enhancer by disrupting the membrane structure of the stratum corneum, the outermost layer of the skin, thereby increasing drug permeability. []

Q13: What is the impact of combining this compound glycol with other penetration enhancers like oleic acid?

A14: Combining this compound glycol with oleic acid exhibits a synergistic effect, significantly enhancing drug permeation through the skin compared to either enhancer alone. []

Q14: How do different vehicles influence the release of drugs from liposomal formulations?

A15: The choice of vehicle significantly impacts drug release profiles from liposomes. Cream bases tend to decrease drug release compared to hydrogels. [] This highlights the importance of vehicle selection in optimizing drug delivery.

Q15: What role do plasticizers like PPG-PEG-PPG play in antioxidant active packaging?

A16: Incorporating plasticizers like PPG-PEG-PPG into polythis compound-based active packaging enhances the release of natural antioxidants such as catechins and green tea extracts into food simulants, improving the overall antioxidant activity of the packaging. []

Q16: What are the potential toxic effects of this compound oxide on the peripheral nervous system?

A17: Studies in rats exposed to high concentrations of this compound oxide vapor showed slowed nerve conduction velocity, fibrillation waves on electromyography, and decreased levels of N-acetylneuramic acid in nerve tissues, suggesting potential nerve damage. []

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